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Compound of Interest

Compound Name: 1,9-Dimethyluric acid

CAS No.: 55441-62-8

Cat. No.: B055739

Get Quote

Abstract
This guide provides a comprehensive technical analysis of the solubility, physicochemical

properties, and handling protocols for 1,9-Dimethyluric acid (1,9-DMU). Designed for

researchers in drug development and analytical chemistry, this document synthesizes

experimental data with structural activity relationships (SAR) to overcome the challenge of

dissolving this rigid purine derivative. We provide validated protocols for stock solution

preparation, HPLC method development, and solvent selection, grounding all

recommendations in the thermodynamic principles of purine solvation.

Physicochemical Determinants of Solubility
To effectively solubilize 1,9-Dimethyluric acid, one must first understand the molecular forces

governing its crystal lattice.

Structural Analysis
1,9-DMU is a xanthine derivative characterized by a rigid purine ring system. Its high melting

point (>300°C) indicates a substantial crystal lattice energy driven by extensive intermolecular
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hydrogen bonding and

-

stacking interactions between the planar rings.

Hydrogen Bond Donors (HBD): 2 (N3-H, N7-H)

Hydrogen Bond Acceptors (HBA): 3 (C2=O, C6=O, C8=O)

Methylation Sites: N1 and N9. The methylation at N9 blocks a key hydrogen bonding site

common in uric acid, slightly altering the lattice packing but retaining significant cohesive

energy.

Key Physicochemical Properties
Property Value Significance

Molecular Weight 196.16 g/mol
Small molecule, diffuses

rapidly once dissolved.

Melting Point >300°C

High lattice energy; requires

high-energy solvents or pH

manipulation.

LogP (Predicted) -0.5 to -1.1

Hydrophilic; poor solubility in

non-polar solvents (Hexane,

Chloroform).

pKa (Acidic) ~5.8 (N3), ~10.6 (N7)*
Critical: Solubility increases

log-linearly with pH > pKa.

Appearance White crystalline solid
Stable solid state; resistant to

dissolution.

*Note: pKa values are estimated based on xanthine analogs. The N3 proton is the most acidic.

Solubility Profile in Organic Solvents[1]
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Polar Aprotic Solvents (Recommended for Stock
Solutions)
Polar aprotic solvents are the most effective organic media for 1,9-DMU. They disrupt the

intermolecular hydrogen bonding of the crystal lattice without donating protons, effectively

solvating the polar carbonyl groups.

DMSO (Dimethyl Sulfoxide):Primary Solvent.

Solubility: ~15–20 mg/mL (Estimated based on 7-methyluric acid proxy).

Usage: Ideal for biological assay stock solutions (1000x concentrates).

Protocol: Mild heating (40°C) and sonication are often required to initiate dissolution.

DMF (Dimethylformamide):

Solubility: ~5–10 mg/mL.

Usage: Alternative to DMSO for chemical synthesis applications.

Polar Protic Solvents (Alcohols)
Solubility in alcohols is significantly lower than in DMSO due to the competition for hydrogen

bonding and the lower dielectric constant.

Methanol: Slightly soluble (<1 mg/mL). Used primarily in HPLC mobile phases (diluted) or for

extraction (large volumes).

Ethanol: Sparingly soluble. Not recommended for stock solutions.

Water: Very low solubility at neutral pH (~0.5 mg/mL).

Non-Polar Solvents
Hexane, Chloroform, Ethyl Acetate: Practically insoluble. These solvents cannot overcome

the lattice energy of the purine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


pH-Dependent Aqueous Solubility (The "Ionization
Switch")
The most effective way to dissolve 1,9-DMU in water is to exploit its acidity.

Alkaline pH (pH > 10): Solubility increases drastically (>10 mg/mL) as the molecule

deprotonates to form the urate anion.

Reagent: 0.1 M NaOH or KOH.

Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
(Biological Assays)
Objective: Create a stable stock solution for cell culture or enzymatic assays, minimizing

solvent toxicity.

Calculate Mass: To prepare 10 mL of 10 mM solution (MW 196.16), weigh 19.6 mg of 1,9-

DMU.

Solvent Addition: Add 10 mL of anhydrous DMSO.

Critical Step: Do not use water or buffers at this stage; the compound may precipitate.

Dissolution:

Vortex vigorously for 60 seconds.

If undissolved particles remain, sonicate in a water bath at 40°C for 10–15 minutes.

Sterilization: Filter through a 0.2 µm PTFE (hydrophobic) syringe filter.

Storage: Aliquot into amber vials and store at -20°C. Stable for 3–6 months. Avoid repeated

freeze-thaw cycles.

Protocol B: HPLC Mobile Phase Preparation
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Objective: Ensure 1,9-DMU remains in solution during chromatographic analysis.

Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral/acidic form) OR 10 mM

Ammonium Acetate (pH 5.0).

Mobile Phase B: Acetonitrile or Methanol.

Gradient: 1,9-DMU is relatively polar. It typically elutes early (low %B).

Start: 5% B.

Ramp: 5% to 30% B over 10 minutes.

Note: Ensure the sample injection solvent matches the initial mobile phase strength (e.g., 5%

DMSO in water) to prevent peak splitting or precipitation in the column head.

Visualizations
Solubility Decision Tree
This logic flow guides the researcher to the correct solvent system based on the intended

application.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 1,9-Dimethyluric Acid

Intended Application?

Biological Assay
(Cell/Enzyme) Chemical Synthesis HPLC / LC-MS

Dissolve in DMSO
(Max ~20 mg/mL)

Dilute <1% in media

Standard

Alternative: 0.1M NaOH
(For aqueous only)

If DMSO toxic

Dissolve in DMF
or Pyridine

Dissolve in 50% MeOH/H2O
or Mobile Phase A

Click to download full resolution via product page

Figure 1: Solvent selection decision tree based on experimental constraints.

Solvation Mechanism & Thermodynamics
Understanding the interaction between the solvent and the solute.
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Solvent Interaction
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Figure 2: Thermodynamic barrier to dissolution and the role of DMSO vs. Water.

Summary Data Table
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Solvent Class Specific Solvent
Estimated
Solubility

Handling Notes

Polar Aprotic DMSO 15–20 mg/mL

Best for stocks.

Hygroscopic; keep

sealed.

Polar Aprotic DMF 5–10 mg/mL

Good alternative;

harder to remove

(high BP).

Polar Protic Methanol < 1 mg/mL

Use for

extractions/HPLC

only.

Polar Protic Ethanol < 0.5 mg/mL Poor solvent; avoid.

Aqueous (Neutral) Water (pH 7) ~0.5 mg/mL
Very poor; requires

heat.

Aqueous (Basic) 0.1 M NaOH > 10 mg/mL
Excellent. Chemically

modifies to urate salt.

Non-Polar Hexane Insoluble Do not use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1-Methyluric Acid | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 1,9-Dimethyluric acid | C7H8N4O3 | CID 108712 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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